molecular formula C6H5IO B14021070 2-Iodophen-3,4,5,6-D4-OL

2-Iodophen-3,4,5,6-D4-OL

Cat. No.: B14021070
M. Wt: 224.03 g/mol
InChI Key: KQDJTBPASNJQFQ-RHQRLBAQSA-N
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Description

2-Iodophen-3,4,5,6-D4-OL, also known as 2-iodophenol-3,4,5,6-D4, is an aromatic organic compound with the molecular formula C6H5IO. It is a deuterated form of 2-iodophenol, where the hydrogen atoms at positions 3, 4, 5, and 6 are replaced with deuterium. This compound is a pale yellow solid that melts near room temperature .

Preparation Methods

2-Iodophen-3,4,5,6-D4-OL can be synthesized through several methods. One common method involves the treatment of 2-chloromercuriphenol with iodine, resulting in the formation of 2-iodophenol . The reaction can be represented as follows:

ClHgC6H4OH+I2IC6H4OH+HgCl\text{ClHgC}_6\text{H}_4\text{OH} + \text{I}_2 \rightarrow \text{IC}_6\text{H}_4\text{OH} + \text{HgCl} ClHgC6​H4​OH+I2​→IC6​H4​OH+HgCl

Another method involves the direct reaction of phenol with iodine, which produces a mixture of 2-iodo and 4-iodo derivatives . Industrial production methods typically involve these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Iodophen-3,4,5,6-D4-OL undergoes various chemical reactions, including:

    Substitution Reactions: The iodine substituent can be replaced by other groups through coupling reactions. For example, it can undergo Suzuki coupling to form biaryl compounds.

    Oxidation Reactions: The hydroxyl group can be oxidized to form quinones.

    Reduction Reactions: The iodine substituent can be reduced to form phenol.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Scientific Research Applications

2-Iodophen-3,4,5,6-D4-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodophen-3,4,5,6-D4-OL involves its interaction with molecular targets through its iodine and hydroxyl groups. The iodine substituent can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity to various targets, including enzymes and receptors .

Comparison with Similar Compounds

2-Iodophen-3,4,5,6-D4-OL can be compared with other similar compounds, such as:

    2-Iodophenol: The non-deuterated form, which has similar chemical properties but different isotopic composition.

    3-Iodophenol: An isomer with the iodine substituent at the 3-position.

    4-Iodophenol: An isomer with the iodine substituent at the 4-position.

    2-Fluorophenol: A compound with a fluorine substituent instead of iodine.

    2-Chlorophenol: A compound with a chlorine substituent instead of iodine.

    2-Bromophenol: A compound with a bromine substituent instead of iodine.

The uniqueness of this compound lies in its deuterated nature, which can provide insights into reaction mechanisms and kinetic isotope effects in various chemical and biological processes.

Properties

Molecular Formula

C6H5IO

Molecular Weight

224.03 g/mol

IUPAC Name

2,3,4,5-tetradeuterio-6-iodophenol

InChI

InChI=1S/C6H5IO/c7-5-3-1-2-4-6(5)8/h1-4,8H/i1D,2D,3D,4D

InChI Key

KQDJTBPASNJQFQ-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])O)I)[2H])[2H]

Canonical SMILES

C1=CC=C(C(=C1)O)I

Origin of Product

United States

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